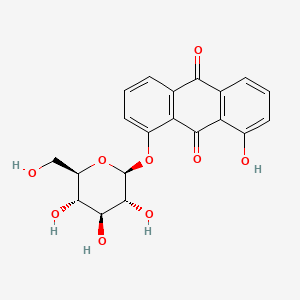
Danthron glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Danthron glucoside is a glycosylated derivative of danthron, which is an anthraquinone compound. Danthron itself is known for its presence in traditional Chinese medicine and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . The glucoside form enhances its solubility and bioavailability, making it a compound of interest in pharmaceutical and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of danthron glucoside typically involves the glycosylation of danthron. One common method is the reaction of danthron with a suitable glycosyl donor, such as a glucosyl bromide, in the presence of a catalyst like silver carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve enzymatic glycosylation, where enzymes like glucosyltransferases are used to transfer glucose moieties to danthron. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the anthraquinone core, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Danthron glucoside exerts its effects through various molecular targets and pathways:
Activation of AMP-activated protein kinase (AMPK): This pathway is crucial for regulating lipid and glucose metabolism.
Inhibition of angiogenesis: this compound inhibits the formation of new blood vessels, which is essential for its anti-cancer properties.
Antioxidant activity: It reduces the production of reactive oxygen species and increases intracellular sulfhydryl groups, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Danthron glucoside can be compared with other anthraquinone derivatives such as:
Emodin: Another anthraquinone with similar anti-inflammatory and anti-cancer properties but differs in its solubility and bioavailability.
Aloe-emodin: Known for its laxative effects and anti-cancer properties, but with different molecular targets.
Chrysophanol: Exhibits anti-inflammatory and antioxidant activities but has a different mechanism of action.
Uniqueness: this compound stands out due to its enhanced solubility and bioavailability, making it more effective in various biological applications compared to its non-glycosylated counterparts .
Propiedades
Número CAS |
53797-18-5 |
|---|---|
Fórmula molecular |
C20H18O9 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
1-hydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O9/c21-7-12-16(24)18(26)19(27)20(29-12)28-11-6-2-4-9-14(11)17(25)13-8(15(9)23)3-1-5-10(13)22/h1-6,12,16,18-22,24,26-27H,7H2/t12-,16-,18+,19-,20-/m1/s1 |
Clave InChI |
BPQAUXWAEPYEJM-BNCZOOBYSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


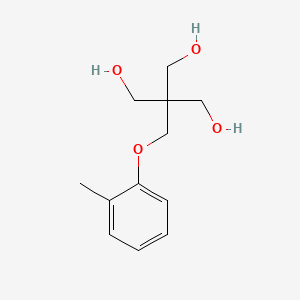

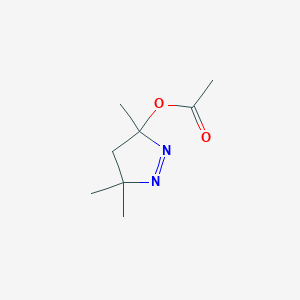
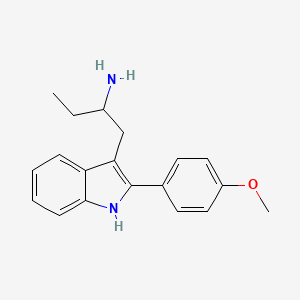
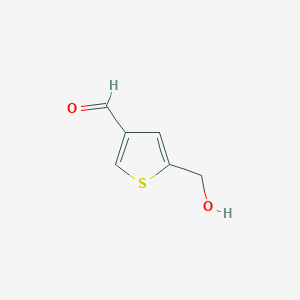
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)

![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
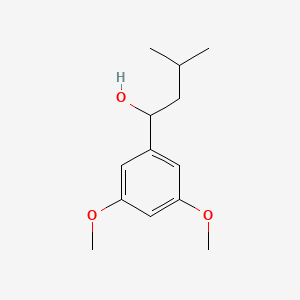
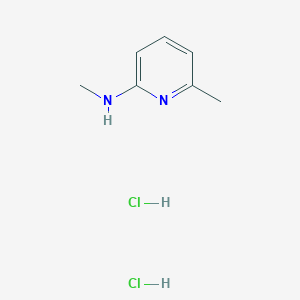
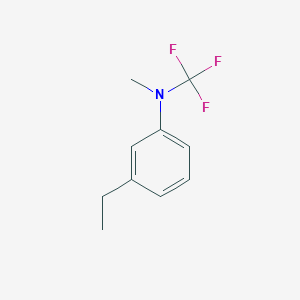
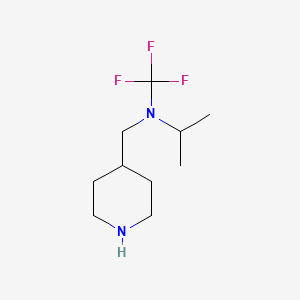
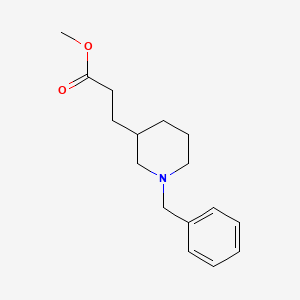
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
